- Preparation of heterocyclic compounds as STING agonists and methods of use, United States, , ,
Cas no 92241-87-7 (3-Methoxy-4-nitrobenzamide)
3-Methoxy-4-nitrobenzamide structure
Product Name:3-Methoxy-4-nitrobenzamide
CAS番号:92241-87-7
MF:C8H8N2O4
メガワット:196.160121917725
CID:754068
PubChem ID:11063338
Update Time:2025-06-10
3-Methoxy-4-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide, 3-methoxy-4-nitro-
- 3-METHOXY-4-NITROBENZAMIDE
- 3-(methyloxy)-4-nitrobenzamide
- 3-methoxy-4-nitro-benzamide
- 3-Methoxy-4-nitro-benzoesaeure-amid
- 3-methoxy-4-nitro-benzoic acid amide
- Benzamide,3-methoxy-4-nitro
- 3-Methoxy-4-nitrobenzamide (ACI)
- HBEDVMJPLSCWPI-UHFFFAOYSA-N
- DA-23444
- 92241-87-7
- CHEMBL468432
- E82301
- SCHEMBL223645
- AKOS015991587
- NF-0718
- EN300-136598
- DTXSID80453833
- CS-0188790
- MFCD18398357
- 3-Methoxy-4-nitrobenzamide
-
- インチ: 1S/C8H8N2O4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3,(H2,9,11)
- InChIKey: HBEDVMJPLSCWPI-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C(OC)C([N+](=O)[O-])=CC=1)N
計算された属性
- せいみつぶんしりょう: 196.04800
- どういたいしつりょう: 196.04840674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 98.1Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 363.3±32.0 °C at 760 mmHg
- フラッシュポイント: 173.5±25.1 °C
- PSA: 99.13000
- LogP: 2.10970
- じょうきあつ: 0.0±0.8 mmHg at 25°C
3-Methoxy-4-nitrobenzamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Methoxy-4-nitrobenzamide 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR303912-500mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 500mg |
£80.00 | 2024-05-26 | ||
| Apollo Scientific | OR303912-1g |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 1g |
£95.00 | 2024-05-26 | ||
| Apollo Scientific | OR303912-5g |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 5g |
£200.00 | 2024-05-26 | ||
| TRC | M493048-50mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M493048-100mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M493048-500mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 500mg |
$ 160.00 | 2022-06-03 | ||
| Alichem | A015001168-250mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 97% | 250mg |
$480.00 | 2023-08-31 | |
| Alichem | A015001168-500mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 97% | 500mg |
$806.85 | 2023-08-31 | |
| Alichem | A015001168-1g |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 97% | 1g |
$1564.50 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259460-250mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 98% | 250mg |
¥123.00 | 2024-04-25 |
3-Methoxy-4-nitrobenzamide 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine , Ammonium chloride , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 3 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight, > 0 °C
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight, > 0 °C
リファレンス
- Preparation of thiazolones for use as PI3 kinase inhibitors, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight
リファレンス
- Preparation of thiazolone compounds for inhibiting hYAK3 proteins, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ; overnight, 50 °C
リファレンス
- Preparation of heterocyclic compounds as STING modulators, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , 1,4-Dioxane ; 0 °C; 5 h, rt
リファレンス
- Novel use of thienopyrimidines and their preparation, pharmaceutical compositions and use in the treatment of inflammatory diseases, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0.5 h, 0 °C
1.2 Reagents: Ammonium hydroxide ; 1 h, 0 °C
1.3 Reagents: Water
1.2 Reagents: Ammonium hydroxide ; 1 h, 0 °C
1.3 Reagents: Water
リファレンス
- Phosphine oxide derivative, preparation method therefor and application thereof, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Thionyl chloride Solvents: Water ; 30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C
リファレンス
- Preparation of pyridyl-thiazolyl inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Thionyl chloride Solvents: Water ; 30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 80 °C; 30 min, 0 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 80 °C; 30 min, 0 °C
リファレンス
- Preparation of tricyclic inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
リファレンス
- Heteroarylalkyne compounds for targeting mutant of p53 and their preparation, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Thionyl chloride ; 2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
リファレンス
- Spiropyrrolidine derivatives as MDM2 antagonists and their preparation and use for the treatment of solid tumors, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Thionyl chloride ; 2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
リファレンス
- Spiroindolinone pyrrolidines as antagonists of MDM2 interactions and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Thionyl chloride ; 2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
リファレンス
- Preparation of spiroindolinone pyrrolidines as antagonists of Mdm2 interactions for cancer treatment, United States, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , 1,4-Dioxane ; 0 °C; 5 h, rt
リファレンス
- Thienopyrimidines for pharmaceutical compositions and their preparation and use as kinase inhibitors, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Methanol ; overnight, 80 °C; 80 °C → rt; 0 °C
リファレンス
- Preparation of fused bicyclic derivatives of 2,4-diaminopyrimidine as ALK and c-Met kinase inhibitors, World Intellectual Property Organization, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 0 °C; 1 h
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 10 min, 0 °C; 5 min; overnight
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 10 min, 0 °C; 5 min; overnight
リファレンス
- Development of serine protease inhibitors displaying a multicentered short (<2.3 Å) hydrogen bond binding mode: Inhibitors of urokinase-type plasminogen activator and factor Xa, Journal of Medicinal Chemistry, 2001, 44(17), 2753-2771
合成方法 16
はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
リファレンス
- Preparation of triazolone compounds as mPGES-1 inhibitors for treating pain, inflammation, and other mPGES-1-mediated disorders, World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Thionyl chloride ; 30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C
リファレンス
- Preparation of bisthiazole inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,
合成方法 18
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , Water ; rt
リファレンス
- Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ, Bioorganic & Medicinal Chemistry Letters, 2009, 19(2), 524-527
合成方法 19
はんのうじょうけん
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: 1,2-Dimethoxyethane ; 2 h, 69 - 72 °C; 72 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 10 - 15 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 10 - 15 °C
リファレンス
- Preparation of [1,2,3]triazolo[4,5-d]pyrimidine compounds as purine receptor antagonists, World Intellectual Property Organization, , ,
合成方法 20
はんのうじょうけん
リファレンス
- Preparation of nicotinamides, their use as NO production promoters and/or NO synthetase activators, and pharmaceutical compositions thereof for treatment of peripheral arterial occlusion, Japan, , ,
3-Methoxy-4-nitrobenzamide Raw materials
3-Methoxy-4-nitrobenzamide Preparation Products
3-Methoxy-4-nitrobenzamide 関連文献
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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